molecular formula C25H23BrN2O4 B4959361 2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B4959361
M. Wt: 495.4 g/mol
InChI Key: QDIODZGSJIARHH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O4/c1-30-21-9-5-10-22(31-2)23(21)32-16-6-15-28-24(17-11-13-18(26)14-12-17)27-20-8-4-3-7-19(20)25(28)29/h3-5,7-14H,6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIODZGSJIARHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Dimethoxyphenoxypropyl Group: This step involves the reaction of the quinazolinone core with 2,6-dimethoxyphenol and a suitable propylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one
  • 2-(4-Fluorophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one
  • 2-(4-Methylphenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

Uniqueness

2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of the bromophenyl and dimethoxyphenoxypropyl groups may also contribute to its distinct properties compared to similar compounds.

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